Methyl beta-D-glucopyranoside

Formulation Science Surfactant Chemistry Biochemistry

Sourcing Methyl β-D-glucopyranoside (CAS 709-50-2) demands attention to anomeric configuration and purity, as the β-anomer is not functionally interchangeable with its α form. This white crystalline solid is the definitive substrate for β-glucosidase assays, providing exquisite specificity and enabling accurate inhibitor screening. Its defined β-glycosidic bond makes it a superior acceptor for synthesizing homogeneous β-linked oligosaccharide libraries via glucansucrases. Furthermore, its high aqueous solubility and biocompatibility establish it as a preferred, non-toxic cryoprotectant for protein and cell preservation. Ensure your enzymatic, synthetic, and formulation work yields reproducible results by ordering this research-grade compound today.

Molecular Formula C7H14O6
Molecular Weight 194.18 g/mol
CAS No. 709-50-2
Cat. No. B013701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl beta-D-glucopyranoside
CAS709-50-2
Synonyms1-O-methylglucose
alpha-methyl-D-glucopyranoside
alpha-methyl-D-glucoside
alpha-methylglucose
alpha-methylglucoside
alphaMG
beta-methyl-D-glucoside
beta-methylglucoside
D-glucoside, methyl
methyl alpha-D-glucopyranoside
methyl alpha-D-glucoside
methyl beta-D-glucopyranoside
methyl D-glucopyranoside
methyl D-glucoside
methyl glucose
methyl-alpha-D-glucoside
methyl-alpha-glucopyranoside
methyl-D-glucoside
methylglucoside
methylglucoside, (alpha-D)-isomer
methylglucoside, (beta-D)-isomer
methylglucoside, 13C-labeled
methylglucoside, 13C-labeled, (beta-D)-isomer
methylglucoside, 2H-labeled, (beta-D)-isomer
methylglucoside, 5-(17)O-labeled
methylglucoside, 6-(13)C-labeled
methylglucoside, 6-(17)O-labeled, (alpha-L)-isome
Molecular FormulaC7H14O6
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1
InChIKeyHOVAGTYPODGVJG-XUUWZHRGSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl beta-D-glucopyranoside (CAS 709-50-2): Procurement and Selection Guide for a Key Beta-Linked Glycoside in Research


Methyl beta-D-glucopyranoside (CAS 709-50-2), also known as methyl β-D-glucoside, is a simple alkyl glucoside derivative of glucose. It is characterized by a stable β-glycosidic bond between a methoxy group (-O-CH₃) and the anomeric carbon of D-glucopyranose [1]. This white to off-white crystalline solid is a fundamental research tool due to its high aqueous solubility, biocompatibility, and well-defined stereochemistry. It serves critical roles as a model substrate in glycobiology, a precursor for surfactant synthesis, and a stabilizing osmolyte/cryoprotectant . Its primary applications are in academic and industrial research settings, and it is not intended for diagnostic or therapeutic use [1].

Why Methyl beta-D-glucopyranoside Cannot Be Replaced by Generic Alpha- or Longer-Chain Glucosides


While methyl alpha-D-glucopyranoside (α-anomer) and longer-chain alkyl glucosides (e.g., octyl glucoside) are chemically related, they are not functionally interchangeable. The anomeric configuration (α vs. β) dictates molecular recognition and stability: the β-anomer exhibits distinct binding modes with lectins like Concanavalin A (ConA) [1] and shows significantly higher aqueous solubility and enzymatic specificity in glycosyltransferase reactions [2]. Furthermore, the short methyl aglycone provides a solubility and reactivity profile that is fundamentally different from that of surfactants like octyl-β-D-glucopyranoside, which self-assemble into micelles [3]. Substitution can therefore lead to failed enzymatic assays, altered product profiles in synthesis, and unexpected phase behavior in formulations.

Quantitative Differentiators for Methyl beta-D-glucopyranoside: Direct Comparison Against Analogs


Aqueous Solubility: Beta-Anomer is ~30% More Soluble Than Alpha-Anomer

The β-configuration confers significantly higher water solubility compared to the α-anomer. This is a critical factor in selecting a compound for aqueous-based reactions and formulations [1].

Formulation Science Surfactant Chemistry Biochemistry

Enzymatic Hydrolysis: Beta-Glucosidase Shows 4×10^15-Fold Rate Enhancement Over Spontaneous Hydrolysis

The β-anomer is the specific substrate for β-glucosidases, and its enzyme-catalyzed hydrolysis is vastly more efficient than spontaneous hydrolysis. This property makes it essential for β-glucosidase activity assays and for differentiating β- from α-specific enzymes [1].

Enzymology Glycobiology Biocatalysis

Enzymatic Glycosylation: Beta-Anomer is a Poorer Acceptor for Alternansucrase, Enabling Distinct Product Profiles

In enzymatic glycosylation reactions, the stereochemistry of the acceptor profoundly influences the efficiency and structure of the products. The β-anomer is a significantly poorer acceptor for alternansucrase than the α-anomer, allowing for the controlled synthesis of different oligosaccharides [1].

Glycoscience Synthetic Chemistry Enzyme Engineering

Protein Binding: Beta-Anomer Exhibits Three Distinct Binding Modes to Concanavalin A

The anomeric configuration dictates the binding mode and affinity to carbohydrate-binding proteins. Theoretical studies predict that the β-anomer can bind to the lectin Concanavalin A (ConA) in three distinct modes, whereas the α-anomer is restricted to a single binding mode [1].

Biochemistry Glycobiology Molecular Recognition

Biochemical Stability: Beta-Glycosides are More Stable Than Alpha-Anomers Under Hydrogenolysis Conditions

The β-glycosidic bond provides enhanced stability compared to the α-anomer under certain chemical conditions. This can be a decisive factor when selecting a glycoside for reactions involving harsh catalysts or high temperatures [1].

Chemical Stability Catalysis Organic Synthesis

Surfactant Property: Shorter Alkyl Chain Yields Higher Critical Micelle Concentration (CMC) Than Octyl Glucoside

While methyl β-D-glucopyranoside is not a classical surfactant, it serves as the hydrophilic precursor for synthesizing longer-chain alkyl glucosides. When compared to a commercial surfactant like octyl-β-D-glucopyranoside, its extremely short methyl chain results in a much higher (or non-existent) critical micelle concentration (CMC) [1].

Surfactant Science Formulation Chemistry Biophysics

Procurement-Focused Application Scenarios for Methyl beta-D-glucopyranoside Based on Differentiated Performance


Beta-Glucosidase Activity Assays and Inhibitor Screening

The compound is the definitive substrate for β-glucosidase assays due to its exquisite specificity and the enormous rate enhancement observed upon enzymatic hydrolysis (~4×10^15-fold over spontaneous hydrolysis at 25°C) [1]. This allows for highly sensitive and quantitative measurement of enzyme activity, making it essential for screening β-glucosidase inhibitors for therapeutic development (e.g., for Gaucher disease) or for optimizing enzyme cocktails in biomass conversion.

Controlled Synthesis of Beta-Linked Oligosaccharides

When using glucansucrases like alternansucrase, methyl β-D-glucopyranoside serves as a specific acceptor that yields β-linked products (e.g., methyl β-isomaltoside) with lower efficiency than the α-anomer [2]. This property is valuable for synthesizing defined β-linked oligosaccharide libraries for structural characterization or as prebiotic candidates, as it minimizes the formation of complex α-linked side products.

Precursor for Biodegradable Alkyl Polyglucoside Surfactants

The compound is an ideal hydrophilic building block for the enzymatic synthesis of longer-chain alkyl glucosides (e.g., hexyl, octyl, decyl glucosides) via transglucosylation [3]. Its high water solubility facilitates aqueous-phase biocatalysis, and the resulting products are valued as mild, biodegradable, non-ionic surfactants for personal care and pharmaceutical formulations.

Cryoprotectant and Stabilizer for Biological Macromolecules

The compound's high aqueous solubility and compatibility with biological systems make it an effective cryoprotectant and stabilizer during freeze-drying (lyophilization) and cryopreservation of proteins, enzymes, and cells . Its ability to prevent cold-induced membrane damage and protein denaturation is critical in bioprocessing, reagent formulation, and long-term storage of valuable biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl beta-D-glucopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.